2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
The compound 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a piperazine moiety bearing an indole-3-carbonyl group. A thioether linkage connects this core to an acetamide group with a 2-methoxyethyl substituent. This structure combines pharmacophoric elements associated with anticancer and enzyme inhibitory activities:
- 1,3,4-Thiadiazole: Enhances metabolic stability and facilitates π-π interactions with biological targets .
- Indole-3-carbonyl: Known for modulating kinase and receptor binding via hydrophobic and hydrogen-bonding interactions .
- Methoxyethyl acetamide: Improves solubility and pharmacokinetic properties compared to bulkier substituents .
Properties
IUPAC Name |
2-[[5-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S2/c1-29-11-6-21-17(27)13-30-20-24-23-19(31-20)26-9-7-25(8-10-26)18(28)15-12-22-16-5-3-2-4-14(15)16/h2-5,12,22H,6-11,13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUFLPUOEWEJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that integrates indole, piperazine, and thiadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features:
- An indole ring that is often associated with antitumor effects.
- A piperazine ring which is known for its pharmacological versatility.
- A thiadiazole ring that contributes to the compound's biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Protein Kinases : The presence of the indole moiety suggests potential inhibition of kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells.
- Antimicrobial Activity : The thiadiazole component has been linked to antimicrobial properties against various pathogens.
Antimicrobial Activity
Thiadiazole derivatives have shown notable antimicrobial properties. A review highlighted that several thiadiazole-containing compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria . This suggests that our target compound may also possess similar antimicrobial capabilities.
Case Studies
- Study on Indole Derivatives : A study reported that indole-based compounds could inhibit CDK1 with an IC50 value as low as 0.86 µM, indicating strong antitumor activity .
- Evaluation of Thiadiazole Compounds : Another investigation into 1,3,4-thiadiazole derivatives found significant antiproliferative effects against various cancer cell lines, reinforcing the potential of thiadiazole-containing compounds in cancer therapy .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Melting Points and Spectroscopic Data
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of piperazine derivatives with indole-3-carbonyl groups under reflux in polar aprotic solvents (e.g., DMSO or DMF) .
- Step 2 : Thiadiazole ring formation via cyclization of thiosemicarbazide intermediates, often catalyzed by phosphorus oxychloride .
- Step 3 : Thioether linkage formation between the thiadiazole and acetamide moieties using coupling agents like EDCI/HOBt .
- Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating high-purity products .
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of indole, piperazine, and thiadiazole groups. For example, the indole NH proton appears as a singlet near δ 10–12 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Purity >95% is ensured via reverse-phase HPLC (C18 column, gradient: acetonitrile/water with 0.1% TFA) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Systematic Substitution : Modify indole (e.g., halogenation at position 5), piperazine (e.g., alkylation), or thiadiazole (e.g., methyl/ethyl groups) to evaluate effects on bioactivity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like DNA topoisomerases or tubulin .
- Pharmacophore Mapping : Identify critical functional groups (e.g., indole’s π-π stacking, thiadiazole’s hydrogen bonding) using Schrödinger Suite .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Impurity Analysis : Recheck purity via LC-MS; trace impurities (e.g., unreacted intermediates) may antagonize activity .
- Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis via flow cytometry alongside MTT) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinase panels) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via HPLC .
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .
- Light/Temperature Sensitivity : Store at 4°C, 25°C, and 40°C with/without light exposure; monitor via TLC .
Q. What considerations are critical for designing in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
